![molecular formula C15H17NO B14346986 3-[Methyl(naphthalen-1-yl)amino]butan-2-one CAS No. 91584-99-5](/img/structure/B14346986.png)
3-[Methyl(naphthalen-1-yl)amino]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methyl(naphthalen-1-yl)amino]butan-2-one is a complex organic compound that features a naphthalene ring attached to an amino group, which is further connected to a butanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(naphthalen-1-yl)amino]butan-2-one typically involves the reaction of naphthalene derivatives with appropriate amines and ketones. One common method is the hydroamination of olefins with nitroarenes, which has been reported to be effective in producing hindered amines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroamination processes, utilizing advanced catalytic systems to optimize the reaction efficiency. The use of continuous flow reactors and automated systems can further enhance the production rate and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Methyl(naphthalen-1-yl)amino]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines or naphthols.
Wissenschaftliche Forschungsanwendungen
3-[Methyl(naphthalen-1-yl)amino]butan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and drug candidates.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-[Methyl(naphthalen-1-yl)amino]butan-2-one exerts its effects involves interactions with specific molecular targets. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and ketone groups can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-butanol: A structurally similar compound with different functional groups.
2-Amino-3-methyl-1-butanol: Another related compound with an amino group and a butanol structure.
Naphthalen-2-yl derivatives: Compounds with similar naphthalene structures but different substituents.
Uniqueness
3-[Methyl(naphthalen-1-yl)amino]butan-2-one is unique due to its specific combination of a naphthalene ring, an amino group, and a butanone structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91584-99-5 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
3-[methyl(naphthalen-1-yl)amino]butan-2-one |
InChI |
InChI=1S/C15H17NO/c1-11(12(2)17)16(3)15-10-6-8-13-7-4-5-9-14(13)15/h4-11H,1-3H3 |
InChI-Schlüssel |
JHLUGCWDLGCEFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)N(C)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



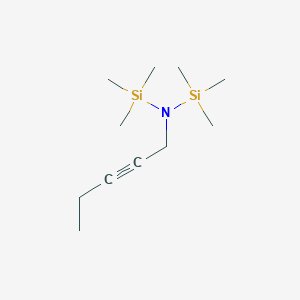
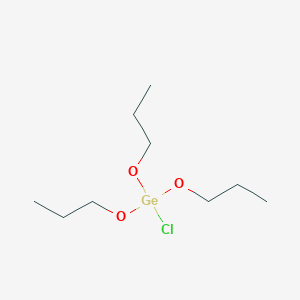

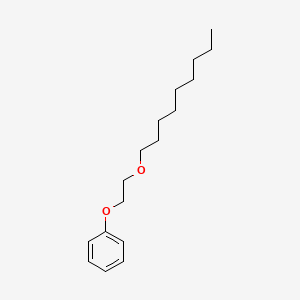
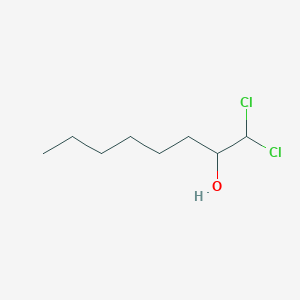
![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)
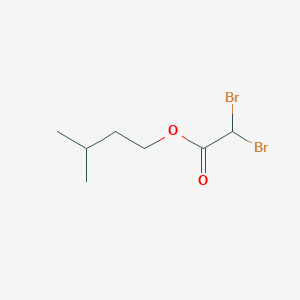
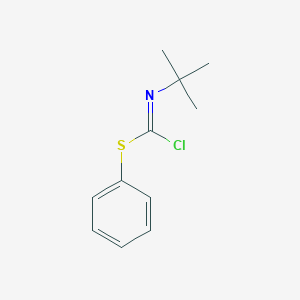
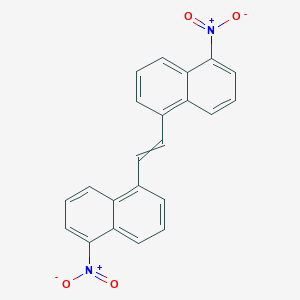
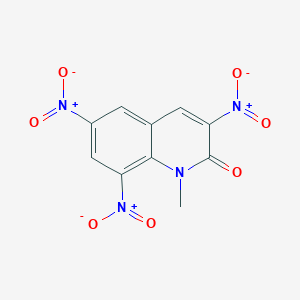
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)

![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
